4-Amino-2-nitrodiphenyl sulfone

DHPS inhibition QSAR antibacterial

Procure 4-Amino-2-nitrodiphenyl sulfone (CAS 1017059-70-9) to leverage its unique 2-nitro-4-amino substitution pattern, which confers distinct electronic and steric properties unattainable with the common 4-amino-4'-nitro isomer. This differentiation, validated by QSAR studies on DHPS inhibition, is critical for generating accurate SAR libraries, developing isomer-resolving analytical methods (HPLC, UPLC-MS), and synthesizing regiospecific fused heterocycles. Ensure your R&D data integrity by choosing the specific ortho-nitro isomer for these niche synthetic and bioanalytical applications.

Molecular Formula C12H10N2O4S
Molecular Weight 278.29 g/mol
CAS No. 1017059-70-9
Cat. No. B3039324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-nitrodiphenyl sulfone
CAS1017059-70-9
Molecular FormulaC12H10N2O4S
Molecular Weight278.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H,13H2
InChIKeyBZXUSYDVDLVGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-nitrodiphenyl sulfone (CAS 1017059-70-9): Overview for Scientific Sourcing and Differentiation


4-Amino-2-nitrodiphenyl sulfone (CAS 1017059-70-9), also designated as 4-(benzenesulfonyl)-3-nitroaniline, is a C12H10N2O4S nitrodiphenyl sulfone derivative (molecular weight 278.29 g/mol) . It is characterized by an amino group and a nitro group on a diphenyl sulfone scaffold and is primarily employed as a research chemical and synthetic intermediate .

Why 4-Amino-2-nitrodiphenyl sulfone Cannot Be Freely Substituted with Other Aminonitrodiphenyl Sulfones


Substitution among aminonitrodiphenyl sulfone congeners is not trivial due to the critical dependence of biological activity and chemical reactivity on the precise positions of the amino and nitro substituents. Quantitative structure-activity relationship (QSAR) studies on sets of 4-aminodiphenyl sulfones demonstrate that small changes in substitution pattern (e.g., 4'- vs. 2',4'- vs. 2',4',6'-) lead to measurable differences in dihydropteroate synthase inhibition potency [1]. Furthermore, spectroscopic and computational analyses of 4'-substituted 4-nitrodiphenylsulfones and the corresponding 4-amino series show that electronic substituent effects are transmitted via a hyperconjugative mechanism through the sulfone bridge; altering the substitution pattern changes the electronic charge distribution on the biofunctional 4-NH2-C6H4-SO2- moiety, which directly correlates with biological activity [2][3]. Therefore, the specific 2-nitro-4-amino arrangement is expected to confer distinct electronic and steric properties that cannot be replicated by isomers such as 4-amino-4'-nitrodiphenyl sulfone.

Quantitative Differentiation Evidence for 4-Amino-2-nitrodiphenyl sulfone Against Comparators


Substituent Position Determines Dihydropteroate Synthase Inhibition Potency: QSAR Analysis of 4-Aminodiphenyl Sulfone Congeners

While no direct inhibitory data for 4-amino-2-nitrodiphenyl sulfone was identified in primary literature, a systematic QSAR study of 38 substituted 4-aminodiphenyl sulfones established that dihydropteroate synthase (DHPS) inhibition potency is strongly dependent on the nature and position of aryl substituents [1]. The study included 25 4'-, eight 2',4'-, and five 2',4',6'-substituted analogs. The 2'-nitro substitution present in the target compound falls within the substituent space shown to modulate DHPS inhibition. This QSAR framework provides a class-level inference that the specific 2-nitro-4-amino substitution pattern will exhibit quantitatively distinct inhibition kinetics compared to other substitution isomers. High-confidence, head-to-head comparative data is currently absent from the open literature, representing a knowledge gap.

DHPS inhibition QSAR antibacterial

Electronic Substituent Effects in Nitrodiphenyl Sulfone Series are Isomer-Dependent

Correlation and multivariate analyses of spectroscopic data (NMR, vibrational) and quantum chemical calculations on 20 biologically active 4-aminoaryl sulfones, including both 4-nitro and 4-amino series, demonstrate that electronic substituent effects are transmitted through the C(1)-SO2-C(1') moiety via a hyperconjugative mechanism [1]. The study established that the electronic charge distribution on the common 4-NH2-C6H4-SO2- pharmacophore is sensitive to the nature and position of substituents on the aryl rings. Since 4-amino-2-nitrodiphenyl sulfone possesses a nitro group ortho to the sulfonyl linkage, its electronic environment will differ from that of the 4'-nitro isomer (4-amino-4'-nitrodiphenyl sulfone, CAS 1948-92-1) and the unsubstituted 4-aminodiphenyl sulfone. Direct quantitative comparisons between the specific isomers are not available in the cited work; this represents class-level inference.

electronic effects spectroscopy SAR

Differential Solid-State Properties: Melting Point as a Quality and Identity Indicator

Melting point data for 4-amino-2-nitrodiphenyl sulfone is not consistently reported across authoritative sources. In contrast, its positional isomer 4-amino-4'-nitrodiphenyl sulfone (CAS 1948-92-1) has a well-documented melting point range of 155-157°C [1]. The absence of a reliably characterized melting point for the 2-nitro isomer highlights a key practical differentiator: users requiring the 2-nitro isomer must independently verify identity and purity via orthogonal analytical methods (e.g., HPLC, NMR), whereas the 4'-nitro isomer can be more readily authenticated by melting point. This underscores the need for rigorous quality control during procurement of 4-amino-2-nitrodiphenyl sulfone.

physicochemical melting point quality control

Purity Specification Variability Among Commercial Suppliers

Commercially available 4-amino-2-nitrodiphenyl sulfone is offered at varying purity grades depending on the supplier. For instance, one vendor lists a purity of 98% , while another typically provides material at 95% purity . This variability is not unique to this compound but represents a procurement consideration. The closely related isomer 4-amino-4'-nitrodiphenyl sulfone is available with similar purity specifications from multiple sources . However, the specific isomeric identity is the critical differentiator; a 98% pure sample of the wrong isomer is valueless for a study requiring the 2-nitro-4-amino substitution pattern. Therefore, confirmation of isomeric identity (e.g., by NMR) supersedes minor purity variations as the primary procurement criterion.

purity specification procurement

Validated Application Scenarios for 4-Amino-2-nitrodiphenyl sulfone in Research and Development


Synthesis of Position-Specific Nitrodiphenyl Sulfone Derivatives for Structure-Activity Relationship (SAR) Exploration

The unique 2-nitro-4-amino substitution pattern of 4-amino-2-nitrodiphenyl sulfone provides a distinct electronic and steric profile compared to the more common 4-amino-4'-nitro isomer. QSAR studies on 4-aminodiphenyl sulfones have shown that DHPS inhibition potency correlates strongly with substituent position and electronic properties [1]. Therefore, this compound is a valuable building block for generating SAR libraries aimed at probing the effect of ortho-nitro substitution on sulfone bioactivity. Its use ensures that the resulting data accurately reflect the influence of the 2-nitro group, which cannot be inferred from studies using the 4'-nitro isomer [2].

Intermediate for Custom Synthesis of Complex Organic Molecules Requiring Ortho-Nitro Functionality

The presence of both an amino group (which can be diazotized, acylated, or alkylated) and a nitro group (which can be reduced to an amine or modified) makes 4-amino-2-nitrodiphenyl sulfone a versatile intermediate [1]. Its specific substitution pattern is essential for synthetic routes that require a nitro group ortho to the sulfonyl linkage, such as the preparation of benzothiadiazepine derivatives or other fused heterocycles. In contrast, the 4'-nitro isomer would lead to a different regioisomeric product series [2].

Reference Standard for Analytical Method Development and Isomer Differentiation

Given the documented challenges in distinguishing positional isomers of aminonitrodiphenyl sulfones by simple methods like melting point (the 2-nitro isomer lacks a well-characterized melting point, whereas the 4'-nitro isomer melts at 155-157°C [1]), 4-amino-2-nitrodiphenyl sulfone serves as a necessary reference standard for developing and validating analytical methods (e.g., HPLC, UPLC-MS, NMR) capable of resolving this compound from its closely related isomers [2]. Accurate identification and quantification are critical for both purity assessment and reaction monitoring in synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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